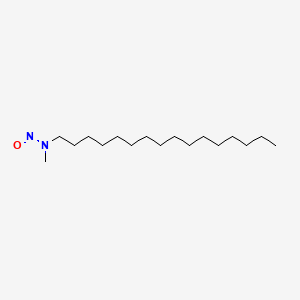

N-Hexadecyl-N-methylnitrous amide

Description

Overview of N-Nitrosamide Functional Group Chemistry

N-nitrosamides are a class of organic compounds characterized by a nitroso group (-N=O) attached to the nitrogen atom of an amide or a related functional group. wikipedia.org The general structure can be represented as R¹C(=X)N(–R²)–N=O. wikipedia.org These compounds are a subset of the larger family of N-nitroso compounds, which are noted for their diverse applications and reactivity. aquigenbio.com

Nitrosamides are typically chemically reactive and metabolically unstable. wikipedia.org Their synthesis can be achieved through the reaction of an N-monosubstituted carboxamide with a nitrosyl cation, which is often generated from nitrous acid in the presence of a strong acid. wikipedia.org This reactivity makes them valuable intermediates in organic synthesis. researchgate.net The genotoxic effects observed in some N-nitroso compounds are attributed to their ability to form reactive electrophilic species, such as diazonium or carbenium ions, through decomposition. wikipedia.org

| Property | Description |

| Functional Group | R¹C(=X)N(–R²)–N=O |

| Reactivity | Generally high, acting as electrophiles or sources of diazonium ions. wikipedia.org |

| Synthesis | Typically from N-monosubstituted amides and a nitrosating agent. wikipedia.org |

Academic Significance of N-Alkyl-N-methylnitrous Amides in Organic Chemistry

N-alkyl-N-methylnitrous amides, as part of the N-nitrosamide family, have garnered interest in the field of organic chemistry due to their utility as synthetic intermediates. researchgate.net Their reactivity allows for a variety of chemical transformations.

Recent research has demonstrated that N-nitrosamides can be used to prepare a wide array of structurally significant compounds, including:

Amides

Esters

Thioesters

Acids

Alcohols

Acyl hydrazides researchgate.net

These transformations often occur under mild reaction conditions. For instance, the synthesis of acyl hydrazides from amides can be achieved at room temperature by first converting the amide to an N-nitroso amide, which is then reacted with hydrazine (B178648) hydrate. researchgate.net Furthermore, N-nitrosamides have been employed in the synthesis of heterocyclic scaffolds like indazoles through cascade reactions involving arynes. researchgate.net The ability to introduce or modify functional groups via N-nitrosamide intermediates makes them a versatile tool for synthetic chemists. aquigenbio.com The modification of amide nitrogen through alkylation, such as methylation, can significantly alter the biological properties of a molecule, a phenomenon sometimes referred to as the "magic-methyl effect". nih.gov

Structural Elucidation Challenges and Advanced Spectroscopic Characterization Techniques

The characterization of N-nitrosamides, including N-Hexadecyl-N-methylnitrous amide, relies on modern spectroscopic techniques. The inherent reactivity of these compounds can sometimes pose challenges to their isolation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the structure of N-alkyl-N-methylnitrous amides. Specific proton (¹H) and carbon (¹³C) NMR chemical shifts are characteristic of the functional group and its environment. For example, in various N-alkyl-N-methylnitrous amides, the N-methyl protons typically exhibit a singlet in the ¹H NMR spectrum around 3.4 ppm. rsc.org

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of these compounds. Electron ionization (EI) mass spectra of N-nitrosamines, a closely related class, often show characteristic losses of •NO (M-30) and •OH (M-17) from the molecular ion. researchgate.net High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition with high accuracy. rsc.org

Infrared (IR) Spectroscopy can identify the presence of the N=O stretching vibration, which is characteristic of the nitroso group, and the carbonyl (C=O) stretch of the amide functionality.

The integration of multiple spectroscopic techniques is often necessary for the unambiguous structural confirmation of N-nitrosamides. rsc.orgnih.gov

| Technique | Information Provided | Characteristic Features for N-Alkyl-N-methylnitrous Amides |

| ¹H NMR | Proton environment | Singlet for N-CH₃ protons (approx. 3.4 ppm). rsc.org |

| ¹³C NMR | Carbon skeleton | Resonances for the N-CH₃ and alkyl chain carbons. rsc.org |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak and characteristic fragment ions (e.g., loss of •NO). researchgate.net |

| IR Spectroscopy | Functional groups | N=O and C=O stretching vibrations. rsc.org |

Properties

IUPAC Name |

N-hexadecyl-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2)18-20/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWBBWJOAPFABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694977 | |

| Record name | N-Hexadecyl-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98648-34-1 | |

| Record name | N-Hexadecyl-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for N Hexadecyl N Methylnitrous Amide Formation

Classical and Contemporary N-Nitrosamide Synthesis Routes

The synthesis of N-nitrosamides, such as N-Hexadecyl-N-methylnitrous amide, primarily involves the reaction of a secondary amine with a nitrosating agent.

Nitrosation of Secondary Amines

The most common method for the synthesis of N-nitrosamides is the nitrosation of the corresponding secondary amine. In the case of this compound, the precursor is N-hexadecyl-N-methylamine. This reaction is typically carried out by treating the amine with a source of the nitrosonium ion (NO⁺). wikipedia.orglibretexts.org

R₂NH + HNO₂ → R₂N-N=O + H₂O wikipedia.org

For the specific synthesis of this compound, the reaction would be:

CH₃(CH₂)₁₅N(H)CH₃ + HNO₂ → CH₃(CH₂)₁₅N(NO)CH₃ + H₂O

The formation of N-nitrosamines from secondary amines and nitrite (B80452) is a well-established chemical transformation. nih.gov

Alternative Precursors and Catalytic Systems for Nitrosation Reactions

While the classical approach using nitrous acid is widely employed, alternative nitrosating agents and catalytic systems have been developed to enhance reaction efficiency and expand the substrate scope.

Alternative Nitrosating Agents:

Other reagents capable of delivering the nitrosonium ion or its equivalent can be used for N-nitrosation. These include:

Dinitrogen trioxide (N₂O₃): Formed from nitrite under acidic conditions, N₂O₃ can directly nitrosate secondary amines. nih.gov

Dinitrogen tetroxide (N₂O₄): Another oxide of nitrogen that can act as a nitrosating agent. nih.gov

Nitrosyl halides (e.g., NOCl): These are potent nitrosating agents. nih.gov

Nitrosonium tetrafluoroborate (B81430) (NOBF₄): A stable salt that serves as a direct source of the nitrosonium ion. nih.govnumberanalytics.com

Alkyl nitrites: These compounds can act as powerful nitrosating agents under mild conditions in both aqueous and organic media. nih.gov

Catalytic Systems:

The nitrosation of secondary amines can be accelerated by various catalysts.

Copper(II)-catalyzed nitrosation: A catalytic amount of copper(II) triflate (Cu(OTf)₂) in the presence of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can effectively promote the N-nitrosation of secondary amines using nitromethane (B149229) (CH₃NO₂) as the nitroso source under an oxygen atmosphere. rsc.org

Micellar catalysis: Cationic surfactants, such as cetyltrimethylammonium chloride, can form micelles that significantly enhance the rate of nitrosation of hydrophobic secondary amines. rsc.org The hydrophobic environment of the micelle can concentrate both the amine and the nitrosating agent, leading to a rate enhancement. rsc.org This is particularly relevant for a long-chain amine like N-hexadecyl-N-methylamine.

Formaldehyde (B43269) catalysis: Aldehydes, especially formaldehyde, can catalyze the formation of nitrosamines from secondary amines at pH values ranging from 5 to 10. europa.eu

Mechanistic Studies of this compound Formation

The formation of this compound proceeds through a well-defined mechanistic pathway involving electrophilic attack of a nitrosating agent on the nucleophilic nitrogen of the secondary amine.

Role of Nitrosating Agents (e.g., Nitrous Acid, Nitrosonium Cation)

The key electrophilic species in nitrosation reactions is the nitrosonium ion (NO⁺) . libretexts.orgnumberanalytics.com In acidic solutions of nitrous acid, an equilibrium is established where nitrous acid is protonated and subsequently loses a molecule of water to form the nitrosonium ion. libretexts.orgyoutube.com

HONO + H⁺ ⇌ H₂O⁺-NO ⇌ H₂O + NO⁺

The nitrosonium ion is a potent electrophile that readily reacts with the lone pair of electrons on the nitrogen atom of the secondary amine, N-hexadecyl-N-methylamine. libretexts.org This initial attack is followed by deprotonation to yield the stable N-nitrosamide. wikipedia.orgyoutube.com

R₂NH + NO⁺ → R₂N(H)-NO⁺ → R₂N-NO + H⁺

Other nitrosating agents, such as N₂O₃, can also directly react with the unprotonated amine. europa.eu In non-aqueous media, a free radical mechanism involving nitrogen dioxide (NO₂) has also been proposed, where NO₂ abstracts a hydrogen atom from the amine to form an aminyl radical intermediate, which is then quenched by nitric oxide (NO). nist.gov

Influence of Reaction Conditions (pH, Temperature, Solvent) on Formation Kinetics

The rate of N-nitrosamide formation is highly dependent on the reaction conditions.

pH: The pH of the reaction medium plays a crucial role. The formation of the active nitrosating agent, the nitrosonium ion, is favored under acidic conditions. nih.gov However, at very low pH, the concentration of the unprotonated, nucleophilic form of the amine decreases due to protonation (R₂NH₂⁺). nih.gov This leads to an optimal pH for nitrosation, which represents a balance between the concentration of the nitrosating agent and the reactive form of the amine. nih.gov For many secondary amines, this optimal pH is in the acidic range. acs.org Studies have shown that nearly neutral to basic conditions (pH > 6) can suppress or prevent nitrosation. acs.org

Temperature: Temperature significantly affects the kinetics of nitrosation. Generally, higher temperatures increase the reaction rate. libretexts.orgonepetro.org However, nitrous acid and some N-nitrosamides are unstable at elevated temperatures, which can lead to decomposition and side reactions. libretexts.org Therefore, nitrosation reactions are often conducted at low temperatures (e.g., 0-5 °C) to ensure the stability of the reactants and products. youtube.com

Solvent: The choice of solvent can influence the reaction rate. Protic solvents can interact with the nitrosating agent, potentially slowing down the reaction compared to aprotic solvents. sci-hub.se In some cases, nitrosation can be carried out under solvent-free conditions, leading to very rapid reactions. sci-hub.se

Catalytic Effects in N-Nitrosamide Synthesis

As mentioned in section 2.1.2, various substances can catalyze the formation of N-nitrosamides.

Anionic Catalysis: Anions such as chloride, bromide, and thiocyanate (B1210189) can catalyze nitrosation by reacting with nitrous acid to form more potent nitrosating agents (e.g., nitrosyl chloride, NOCl). wikipedia.org

Micellar Catalysis: Cationic micelles can enhance the nitrosation of hydrophobic amines by concentrating the reactants at the micelle-water interface and lowering the pKa of the protonated amine, thereby increasing the concentration of the more reactive unprotonated form. rsc.org This effect is particularly pronounced for long-chain amines like N-hexadecyl-N-methylamine. rsc.org The rate enhancement can be substantial, in some cases up to 100-fold. rsc.org

Metal Catalysis: As previously noted, copper(II) salts can catalyze the oxidative N-nitrosation of secondary amines. rsc.org

Synthetic Challenges and Optimization Strategies for Long-Chain Nitrosamides

The synthesis of N-nitrosamides bearing long alkyl chains, such as the C16 hexadecyl group in this compound, presents a unique set of challenges not typically encountered with smaller, short-chain analogues.

Synthetic Challenges:

Solubility Issues: The long, nonpolar hexadecyl chain imparts significant lipophilicity to the precursor amide. This leads to poor solubility in the polar, often aqueous, solvent systems used in traditional nitrosation reactions, potentially leading to slow reaction rates and reduced yields.

Steric Hindrance: The bulky hexadecyl group can sterically hinder the approach of the nitrosating agent to the amide nitrogen. This can decrease the reaction rate compared to less sterically encumbered amides.

Product Stability and Isolation: N-nitrosamides are known to be a reactive class of compounds, susceptible to thermal and chemical decomposition. wikipedia.orgusp.orgrsc.org The long alkyl chain can make purification by methods like distillation impractical due to high boiling points and potential for decomposition at elevated temperatures. guidechem.com Isolation and purification may require chromatographic methods, which can be complicated by the compound's nonpolar nature.

Reaction Conditions: The reaction conditions must be carefully controlled. For example, nitrosation reactions can be exothermic, and localized heating could lead to the degradation of the sensitive nitrosamide product. rsc.org

Optimization Strategies:

To overcome these challenges, several strategic optimizations can be implemented:

Solvent System Modification: Employing aprotic organic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) can effectively solubilize the long-chain amide precursor, facilitating a homogeneous reaction mixture and improving reaction kinetics. organic-chemistry.orgthieme-connect.com

Alternative Nitrosating Agents: The use of reagents like tert-butyl nitrite (TBN) is a key optimization strategy. organic-chemistry.orgresearchgate.net TBN allows the reaction to be run under neutral, mild, and potentially solvent-free conditions, which circumvents issues of poor solubility in acidic aqueous media and protects sensitive functional groups. researchgate.netresearchgate.net Similarly, N-nitrososulfonamides can be used for transnitrosation under mild conditions, offering high functional group tolerance. organic-chemistry.org

Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic substrate, a phase-transfer catalyst can be used. This would shuttle the nitrosating agent (or a precursor) into the organic phase where the long-chain amide is dissolved, thereby accelerating the reaction.

Low-Temperature Conditions: Conducting the reaction at low temperatures (e.g., 0 °C to -78 °C) can help to control the exothermic nature of the nitrosation and enhance the stability of the N-nitrosamide product, minimizing degradation and improving isolated yields. thieme-connect.com

The following table provides illustrative data on nitrosation conditions for various amides, which can inform the selection of an optimal synthetic route for this compound.

| Precursor Type | Nitrosating Agent | Solvent | Temperature | Yield | Reference |

| N-Alkyl Amides | tert-Butyl Nitrite (TBN) | None (Solvent-free) | Room Temp. | Good to Excellent | organic-chemistry.org, researchgate.net |

| Secondary Amides | NaNO₂ / Strong Acid | Water/Organic | Low | Variable | wikipedia.org |

| Dialkylamines (to Nitrosamines) | Lithium Amide + NO | THF | -78 °C | Quantitative | thieme-connect.com |

| Secondary Amides | N₂O₃ / N₂O₄ | Organic | Room Temp. or lower | Good | sci-hub.se, nih.gov |

| N-methylacetamide | Nitrous Acid / Strong Acid | Aqueous | Not specified | Not specified | wikipedia.org |

Chemical Reactivity, Transformation, and Decomposition Mechanisms of N Hexadecyl N Methylnitrous Amide

Fundamental Chemical Reactions of the N-N=O Moiety

The N-nitrosamino group is characterized by a nitrogen-nitrogen single bond and a nitrogen-oxygen double bond. The electronic structure of this moiety, with lone pairs of electrons on both the amino nitrogen and the nitroso oxygen, confers upon it both nucleophilic and electrophilic properties.

Electrophilic and Nucleophilic Reactivity at Nitrogen and Oxygen Centers

The N-N=O group exhibits dual reactivity. The oxygen atom, with its partial negative charge and lone electron pairs, is the most basic and nucleophilic center in the molecule. Protonation and reactions with other electrophiles occur preferentially at this site. For instance, in acidic conditions, the oxygen atom is protonated, which is a key step in the acid-catalyzed hydrolysis of N-nitrosamines.

Conversely, the nitrogen atom of the nitroso group is weakly electrophilic and can be attacked by strong nucleophiles. This electrophilicity is a consequence of the electron-withdrawing nature of the adjacent oxygen atom. This reactivity is harnessed in certain synthetic applications, though it generally requires potent nucleophiles.

The protons on the carbon atom adjacent to the amino nitrogen (the α-protons) exhibit enhanced acidity compared to those in a corresponding secondary amine. This allows for deprotonation by strong bases to form α-carbanions, which can then react with various electrophiles.

Table 1: Reactivity at Nitrogen and Oxygen Centers of the N-N=O Moiety

| Center | Reactivity | Description |

| Oxygen Atom | Nucleophilic / Basic | The primary site for protonation and attack by electrophiles due to its partial negative charge and lone electron pairs. |

| Nitroso Nitrogen Atom | Weakly Electrophilic | Susceptible to attack by strong nucleophiles. |

| Amino Nitrogen Atom | Electron-donating | The lone pair on the amino nitrogen contributes to the resonance stabilization of the N-N=O group. |

| α-Protons | Acidic | The protons on the carbon adjacent to the amino nitrogen are more acidic than in corresponding amines, allowing for the formation of α-carbanions with strong bases. |

Bond Dissociation Energies and Reaction Energetics

The N-N bond in N-nitrosamines is relatively weak and is central to many of their decomposition pathways. The bond can cleave either homolytically, to produce an amino radical and a nitric oxide radical (NO•), or heterolytically, to yield an aminium cation and a nitrosonium anion (NO⁻) or a diazenium (B1233697) cation and a hydroxide (B78521) anion.

Studies on various N-nitrosamines have shown that homolytic cleavage of the N-N bond is generally energetically more favorable than heterolytic cleavage. For example, the homolytic N-NO bond dissociation energies for a series of N-methyl-N-nitrosobenzenesulfonamides are in the range of 33.0 to 34.9 kcal/mol, while the heterolytic bond dissociation energies are higher, ranging from 44.3 to 49.5 kcal/mol nih.gov. This suggests that reactions involving the formation of a nitric oxide radical are more likely to occur under neutral conditions, such as in photochemical reactions.

The strength of the N-N bond can be influenced by the nature of the substituents on the amino nitrogen. Electron-donating groups tend to slightly increase the bond strength, while electron-withdrawing groups can weaken it. The long alkyl chain in N-Hexadecyl-N-methylnitrous amide is expected to have a modest electron-donating effect.

Table 2: Representative N-NO Bond Dissociation Energies (BDE) for Analogous Compounds

| Compound Class | BDE (Homolytic) (kcal/mol) | BDE (Heterolytic) (kcal/mol) | Reference |

| N-methyl-N-nitrosobenzenesulfonamides | 33.0 - 34.9 | 44.3 - 49.5 | nih.gov |

Data for this compound is not available; these values for analogous compounds illustrate the general trend of lower energy for homolytic cleavage.

Abiotic Degradation Pathways

This compound can be degraded in the environment through several abiotic processes, including hydrolysis, photolysis, and oxidation-reduction reactions.

Hydrolytic Stability and Kinetics

N-nitrosamines are generally stable to hydrolysis under neutral and alkaline conditions. However, in acidic solutions, they can undergo denitrosation to yield the parent secondary amine (N-hexadecyl-N-methylamine) and nitrous acid. The reaction is catalyzed by acid, and the rate of hydrolysis increases with decreasing pH.

The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the nitroso oxygen atom. This is followed by nucleophilic attack of a water molecule on the nitroso nitrogen, leading to the cleavage of the N-N bond. The presence of nucleophiles such as bromide or thiocyanate (B1210189) can accelerate this process.

While specific kinetic data for the hydrolysis of this compound are not available, studies on other aliphatic amides suggest that the hydrolysis rate is influenced by the steric bulk of the substituents. The long hexadecyl chain may impart some steric hindrance, but the fundamental pH-dependent reactivity is expected to be similar to other N-nitrosamines.

Photochemical Transformation Mechanisms

N-nitrosamines are susceptible to degradation upon exposure to ultraviolet (UV) light. The primary photochemical process is the homolytic cleavage of the N-N bond, which is consistent with the lower bond dissociation energy for this pathway. This cleavage generates an amino radical and a nitric oxide radical.

The subsequent reactions of these radicals depend on the environmental conditions. In aqueous solutions, the photolysis of N-nitrosamines like N-nitrosodimethylamine (NDMA) is pH-dependent. The quantum yield for NDMA decomposition is relatively constant (around 0.3-0.4) in the pH range of 2-8, but decreases significantly at higher pH values researchgate.net. The photolysis rate of nitrosamines with longer alkyl chains has been observed to be slightly higher than that of NDMA.

The major products of N-nitrosamine photolysis in water can include the corresponding secondary amine, nitrite (B80452), and nitrate (B79036). The formation of these products is a result of a complex series of secondary reactions involving the initially formed radicals and their interaction with water and dissolved oxygen.

Oxidative and Reductive Decomposition Pathways

Oxidative Decomposition: N-nitrosamines can be degraded by strong oxidizing agents. A common method for oxidative degradation is the use of Fenton's reagent (a mixture of hydrogen peroxide and a ferrous iron salt), which generates highly reactive hydroxyl radicals (•OH). The hydroxyl radical can abstract a hydrogen atom from the alkyl chain or add to the N-N=O group, initiating a cascade of reactions that ultimately leads to the decomposition of the nitrosamine (B1359907) and the formation of nitric oxide. The rate of reaction with hydroxyl radicals has been shown to increase with the size of the nitrosamine, correlating with the number of methylene (B1212753) groups in the alkyl chains fishersci.nl. This suggests that this compound would be readily degraded by hydroxyl radicals. N-nitrosamines can also be oxidized to their corresponding nitramines using reagents like peroxytrifluoroacetic acid researchgate.net.

Reductive Decomposition: N-nitrosamines can be reduced to the corresponding secondary amines or hydrazines under various conditions. A common and environmentally relevant reductive pathway is the reaction with zero-valent iron (nZVI). In this process, the N-nitrosamine is adsorbed onto the surface of the iron, where it is reduced. The primary products are the corresponding secondary amine and nitrogen gas. The removal rates of linear nitrosamines by nZVI have been observed to partially scale with their molecular structure. Electrochemical reduction is another effective method for the decomposition of N-nitrosamines, converting them into their parent secondary amines youtube.com.

Table 3: Summary of Abiotic Degradation Pathways

| Pathway | Conditions | Key Intermediates/Products | Notes |

| Hydrolysis | Acidic (low pH) | Secondary amine, Nitrous acid | Stable at neutral and alkaline pH. |

| Photolysis | UV irradiation | Amino radical, Nitric oxide radical, Secondary amine, Nitrite, Nitrate | pH-dependent quantum yield. |

| Oxidation | Fenton's reagent (•OH), Ozone | Nitric oxide, Secondary amine, Nitramine | Rate increases with alkyl chain length for •OH reactions fishersci.nl. |

| Reduction | Zero-valent iron (nZVI), Electrochemical methods | Secondary amine, Hydrazine (B178648), Nitrogen gas | Effective for remediation. |

Formation of Stable Byproducts and Intermediates from this compound Transformations

The transformation and decomposition of this compound, like other N-nitrosamines, can proceed through various mechanisms depending on the conditions, such as exposure to heat, light, or acidic environments, as well as metabolic processes. These transformations lead to a range of intermediates and stable byproducts. While specific research on this compound is limited, the reactivity of analogous N-nitrosamines with long alkyl chains allows for the prediction of its transformation products.

The decomposition of N-nitrosamines is often initiated by the cleavage of the N-N bond. sci-hub.se The stability of N-nitrosamines can be influenced by temperature, with cyclic nitrosamines degrading faster than straight-chain nitrosamines at elevated temperatures in alkaline conditions. ccsnorway.com

Photolytic Decomposition: Exposure to ultraviolet (UV) light is a significant pathway for the degradation of N-nitrosamines. sci-hub.se This process typically involves the homolytic cleavage of the N-NO bond, leading to the formation of an aminium radical and a nitric oxide radical. oak.go.kr For this compound, this would result in the formation of the N-Hexadecyl-N-methylaminyl radical and nitric oxide. Subsequent reactions of these radicals with other molecules, such as oxygen and water, can lead to a variety of stable byproducts. In aqueous solutions, the major products from the photolysis of N-nitrosodimethylamine (NDMA) include methylamine, dimethylamine, nitrite, nitrate, formaldehyde (B43269), and formic acid. nih.gov By analogy, the photolytic degradation of this compound is expected to produce N-methyl-1-hexadecanamine, methylamine, hexadecanal (B134135), and hexadecanoic acid, alongside nitrite and nitrate ions. The presence of a long alkyl chain may influence the quantum yield of decomposition. nih.gov

Thermal Decomposition: At elevated temperatures, N-nitrosamines can undergo thermal decomposition. The stability of nitrosamines can vary with temperature and pH. freethinktech.com For long-chain nitrosamines, the decomposition can be initiated by the cleavage of the N-N bond. The resulting radicals can then undergo a variety of reactions, including hydrogen abstraction and disproportionation, leading to a complex mixture of products. The thermal decomposition of ranitidine, a molecule containing a nitrosamine precursor, has been shown to increase the formation of N-nitrosodimethylamine (NDMA) at elevated temperatures. nih.gov

Acid-Catalyzed Decomposition (Denitrosation): In acidic conditions, N-nitrosamines can undergo denitrosation, which involves the removal of the nitroso group to regenerate the parent secondary amine. nih.gov This reaction is often accelerated by the presence of nucleophiles. nih.gov For this compound, acid-catalyzed decomposition would be expected to yield N-methyl-1-hexadecanamine and a nitrosating agent. The general mechanism involves protonation of the nitrosamine, followed by nucleophilic attack and cleavage of the N-N bond.

Metabolic Transformations: In biological systems, N-nitrosamines are known to be metabolized by cytochrome P450 enzymes. mdpi.com A key activation step for many dialkylnitrosamines is the enzymatic α-hydroxylation of one of the alkyl chains. mdpi.comnih.gov For this compound, this could occur on either the methyl or the hexadecyl group.

α-Hydroxylation of the methyl group: This would lead to an unstable α-hydroxy-N-nitrosamine intermediate, which would then spontaneously decompose to yield formaldehyde and an unstable primary nitrosamine. This primary nitrosamine would further decompose to a diazonium ion, a potent alkylating agent.

α-Hydroxylation of the hexadecyl group: This would result in an analogous unstable intermediate that would decompose to yield hexadecanal and a different primary nitrosamine, which would also lead to a DNA-alkylating species. mdpi.com

The presence of a long alkyl chain can influence the carcinogenicity of N-nitrosamines, suggesting that the metabolic pathways and resulting byproducts may differ from those of short-chain nitrosamines. nih.gov

Mass Spectrometry Fragmentation: The fragmentation patterns observed in mass spectrometry can provide insights into the stable intermediates and byproducts that might be formed during decomposition. For aliphatic nitrosamines, a common fragmentation pathway involves the loss of an OH radical. nih.gov Subsequent fragmentation often proceeds via alpha-cleavage, similar to aliphatic amines. nih.gov The mass spectra of long-chain N-nitrosamines are characterized by fragment ions resulting from cleavage at various points along the alkyl chain. Common fragmentation pathways for protonated nitrosamines include the loss of the NO radical (30 Da), loss of H₂O, and the loss of NH₂NO (46 Da). nih.gov

The following table summarizes the expected stable byproducts and intermediates from the transformation of this compound based on the reactivity of analogous compounds.

| Transformation Process | Key Intermediates | Stable Byproducts |

| Photolytic Decomposition | N-Hexadecyl-N-methylaminyl radical, Nitric oxide radical | N-methyl-1-hexadecanamine, Methylamine, Hexadecanal, Hexadecanoic acid, Nitrite, Nitrate |

| Thermal Decomposition | Alkyl radicals, Amino radicals | Complex mixture of smaller alkanes, alkenes, and amines |

| Acid-Catalyzed Decomposition | Protonated this compound | N-methyl-1-hexadecanamine, Nitrous acid |

| Metabolic Transformation | α-hydroxy-N-nitrosamine intermediates, Diazonium ions | Formaldehyde, Hexadecanal, various DNA adducts |

Theoretical and Computational Investigations of N Hexadecyl N Methylnitrous Amide

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules. For N-nitrosamides, these studies provide insights into the nature of chemical bonds, charge distribution, and molecular orbitals, which are crucial for understanding their reactivity and spectroscopic behavior.

Molecular Orbital Analysis and Charge Distribution

While no specific molecular orbital analysis for N-Hexadecyl-N-methylnitrous amide is available, studies on simpler N-nitrosamines reveal significant electronic delocalization across the N-N=O moiety. researchgate.net The lone pair of electrons on the amine nitrogen participates in resonance with the nitroso group, leading to a partial double bond character in the N-N bond. nih.gov This resonance is a key feature of the electronic structure of N-nitrosamides.

The general resonance structures for an N-nitrosamide are depicted as follows:

This delocalization affects the geometry of the molecule, leading to a planar or near-planar arrangement of the atoms involved in the N-nitrosamide group. The N-N bond length in N-nitrosamides is shorter than a typical single bond but longer than a double bond, a characteristic that has been confirmed by computational and experimental studies on various N-nitrosamines. nih.gov

Natural Bond Orbital (NBO) analysis is a common computational method used to study charge distribution and orbital interactions in molecules like N-nitrosamides. researchgate.net For a molecule such as this compound, NBO analysis would likely show a significant negative charge on the oxygen atom and a distribution of positive charge on the nitrogen and adjacent carbon atoms. The hexadecyl chain, being a long alkyl group, would primarily exhibit nonpolar characteristics.

Table 1: Illustrative NBO Charges for a Generic N-Nitrosamide Moiety (based on general principles)

| Atom | Expected NBO Charge (a.u.) |

| O | -0.5 to -0.7 |

| N (nitroso) | +0.2 to +0.4 |

| N (amine) | -0.2 to -0.4 |

| C (methyl) | -0.1 to +0.1 |

| C (alpha-methylene of hexadecyl) | -0.1 to +0.1 |

Note: This table is illustrative and not based on specific calculations for this compound.

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation.

Vibrational Frequencies: The infrared (IR) spectrum of this compound would be dominated by the vibrational modes of the long alkyl chain, including C-H stretching, bending, and rocking vibrations. The key functional group vibrations for the N-nitrosamide moiety would include:

N=O stretching: This is a characteristic and strong absorption band for nitrosamines, typically appearing in the range of 1400-1500 cm⁻¹. pw.edu.pl

N-N stretching: This vibration is expected in the region of 1000-1150 cm⁻¹. pw.edu.pl

C-N stretching: These vibrations would likely appear in the fingerprint region of the IR spectrum.

DFT calculations on various N-nitrosamines have been shown to provide reliable predictions of their vibrational spectra. dtic.mil

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The hindered rotation around the N-N partial double bond in asymmetrical N-nitrosamides can lead to the observation of distinct signals for substituents on the amine nitrogen, a phenomenon known as syn/anti isomerism. nih.govnih.gov

For this compound, one would expect to see separate signals for the methyl and hexadecyl groups in the ¹H and ¹³C NMR spectra, corresponding to the different spatial arrangements relative to the nitroso-oxygen. DFT calculations are frequently employed to assign the NMR signals of such isomers. nih.govresearchgate.net The chemical shifts of the protons and carbons in the hexadecyl chain would be similar to those of other long-chain alkanes, except for the methylene (B1212753) group directly attached to the nitrogen atom, which would be deshielded.

Table 2: Predicted General Ranges for Key ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Nucleus | Group | Predicted Chemical Shift (ppm) |

| ¹H | N-CH₃ (syn/anti) | 3.0 - 4.0 |

| ¹H | N-CH₂- (alpha-methylene) | 3.5 - 4.5 |

| ¹H | -(CH₂)₁₄- | 1.2 - 1.4 |

| ¹H | -CH₃ (terminal methyl) | ~0.9 |

| ¹³C | N-CH₃ (syn/anti) | 30 - 45 |

| ¹³C | N-CH₂- (alpha-methylene) | 45 - 60 |

| ¹³C | -(CH₂)₁₄- | 20 - 35 |

| ¹³C | -CH₃ (terminal methyl) | ~14 |

Note: This table provides general estimates and is not based on specific calculations for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The presence of a long and flexible hexadecyl chain in this compound introduces a high degree of conformational freedom, making computational analysis challenging but essential for understanding its physical properties and potential interactions.

Energetic Landscape of Conformational Isomers

The primary source of conformational isomerism in this compound arises from two main factors:

Rotation around the N-N bond: As mentioned, the partial double bond character creates a significant energy barrier to rotation, leading to stable syn and anti isomers. nih.gov The relative stability of these isomers would depend on the steric bulk of the substituents. Computational studies on asymmetrical N-nitrosamines have shown that the energy difference between these isomers can be small, leading to the presence of both forms at room temperature. nih.gov

Rotation around C-C single bonds in the hexadecyl chain: The long alkyl chain can adopt numerous conformations, from a fully extended all-trans state to various folded structures containing gauche arrangements.

A full conformational analysis would require sophisticated computational techniques, such as potential energy surface scans and simulated annealing, to identify the low-energy conformers and the transition states connecting them.

Long-Chain Alkyl Group Orientations and Dynamics

Molecular dynamics (MD) simulations could provide valuable insights into the behavior of the long hexadecyl chain of this compound in different environments (e.g., in a solvent or in the gas phase). These simulations would track the movement of atoms over time, revealing the preferred orientations of the alkyl chain and the timescales of conformational changes.

For a long-chain molecule like this, the alkyl group is likely to exhibit significant flexibility, and its average conformation will be influenced by intermolecular forces and temperature. In a nonpolar solvent, the chain would likely adopt a random coil conformation, while in an aqueous environment, it would exhibit hydrophobic behavior, potentially leading to aggregation.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in studying the mechanisms of chemical reactions, including the formation and degradation of N-nitrosamides. Such studies involve locating the transition state structures and calculating the activation energies for various reaction pathways.

While no specific reaction pathways involving this compound have been computationally modeled, extensive research has been conducted on the N-nitrosation of secondary amines, which is the primary route to the formation of N-nitrosamides. researchgate.net DFT calculations have been used to investigate the reaction mechanisms with different nitrosating agents and to assess the impact of electronic and steric effects on the activation energy. researchgate.net

Furthermore, the decomposition of N-nitrosamides can proceed through various pathways, including photolysis and acid-catalyzed denitrosation. nih.gov Computational modeling can help to elucidate the mechanisms of these reactions by identifying the key intermediates and transition states.

Predicting Reaction Barriers and Reaction Rates for Formation and Degradation

Computational chemistry provides powerful tools to elucidate the mechanisms and kinetics of chemical reactions, including the formation and degradation of N-nitrosoamides. Through quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identifying transition states and calculating activation energies, which are crucial for predicting reaction barriers and rates.

The formation of N-nitrosoamides typically involves the nitrosation of a corresponding secondary amide. While specific computational studies on the formation of this compound are not abundant in the literature, analogies can be drawn from studies on the nitrosation of secondary amines to form N-nitrosamines. researchgate.net Density Functional Theory (DFT) calculations are commonly employed for such investigations. researchgate.net For the nitrosation of secondary amines, various nitrosating agents have been studied, with asymmetrical dinitrogen trioxide (asym-N₂O₃) often identified as a favorable agent in acidic conditions. researchgate.net

Computational studies on a range of secondary amines have shown that the activation energies for N-nitrosation are generally low, suggesting that the reactions are likely to occur if the reactants are present. researchgate.net The steric and electronic properties of the amine have been shown to influence the reaction barrier. researchgate.net It is reasonable to extrapolate that similar factors would govern the nitrosation of N-Hexadecyl-N-methylacetamide to form this compound. The long hexadecyl chain would likely introduce significant steric hindrance, potentially increasing the activation barrier compared to smaller N-alkyl-N-methylacetamides.

The degradation of N-nitroso compounds is also a critical area of computational investigation. N-nitrosoamides are known to be generally less stable than N-nitrosamines. usp.org Their degradation can proceed through various pathways, including thermal and photochemical decomposition. Theoretical studies can predict the bond dissociation energies and identify the weakest bonds in the molecule, offering insights into the initial steps of degradation. For this compound, the N-N bond is a likely candidate for initial cleavage upon energy input.

Quantum mechanical calculations have been used to investigate the degradation pathways of N-nitrosodimethylamine (NDMA) induced by UV photolysis and hydroxyl radicals. nih.gov These studies reveal complex reaction mechanisms involving homolytic and heterolytic cleavage of the N-N bond, as well as hydrogen abstraction. nih.gov Similar computational approaches could be applied to predict the degradation products and reaction rates for this compound.

Table 1: Calculated Activation Energies for the N-Nitrosation of Various Secondary Amines with asym-N₂O₃

| Secondary Amine | Activation Energy (kcal/mol) |

| Dimethylamine | 4.6 |

| Diethylamine | 3.8 |

| N-methylaniline | 10.3 |

| Morpholine | 2.9 |

This table presents data from computational studies on secondary amines as an analogy for the formation of N-nitrosoamides. The values are indicative of the low energy barriers often associated with N-nitrosation reactions. researchgate.net

Solvation Effects on Molecular Structure and Reactivity

The solvent environment can significantly influence the structure, stability, and reactivity of molecules. Computational chemistry models the effects of solvation using either explicit or implicit approaches. Explicit solvent models involve simulating a number of individual solvent molecules around the solute, offering a detailed picture of solute-solvent interactions but at a high computational cost. Implicit solvent models, such as the Conductor-like Screening Model (COSMO) and the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, providing a more computationally efficient way to account for bulk solvent effects. researchgate.netgithub.io

For a molecule like this compound, with a long nonpolar alkyl chain and a polar nitrosoamide group, solvation is expected to play a crucial role in its conformational preferences. In aqueous solution, the hydrophobic hexadecyl chain would likely drive the molecule to adopt conformations that minimize its contact with water, potentially leading to aggregation or specific orientations at interfaces.

Computational studies on smaller N-nitrosamines have shown that solvation can affect the rotational barriers around the N-N bond and the relative stability of different conformers. nih.gov Ab initio and DFT calculations on N-nitrosodimethylamine and N-nitrosodiethylamine have explored their ground state potential energy surfaces, revealing multiple stable conformers. nih.govresearchgate.net The inclusion of a solvent model in these calculations can alter the energy landscape, favoring more polar conformers in polar solvents.

The reactivity of this compound in both its formation and degradation reactions would also be influenced by the solvent. Solvation can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the reaction barriers and rates. For instance, in the formation of N-nitroso compounds, the solvent can mediate proton transfer steps and stabilize charged intermediates. rsc.org Computational studies on the acid-catalyzed hydrolysis of N-nitrosamines have shown that the presence of water molecules can facilitate the dissociation of the protonated species. rsc.org

Table 2: Calculated Solvation Free Energies for Representative Small Molecules in Water

| Molecule | Solvation Free Energy (kcal/mol) |

| Methane | 2.0 |

| Ammonia | -4.3 |

| Formaldehyde (B43269) | -5.1 |

| N-methylacetamide | -9.8 |

This table provides examples of calculated solvation free energies to illustrate the magnitude of solvent effects on molecules with varying polarities. These values are typically calculated using implicit solvent models in conjunction with quantum mechanical methods.

Advanced Analytical Methodologies for N Hexadecyl N Methylnitrous Amide in Diverse Chemical Systems

Chromatographic Separation Techniques

Chromatographic methods are paramount for the isolation of N-Hexadecyl-N-methylnitrous amide from intricate mixtures, enabling its accurate quantification and further structural analysis. The choice of technique is primarily dictated by the compound's physicochemical properties, notably its volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Nitrosamides

Given its long hexadecyl chain, this compound is expected to have low volatility, making its analysis by traditional gas chromatography challenging. However, for related, more volatile nitrosamides, GC-MS is a powerful tool. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column, followed by detection using a mass spectrometer.

For the analysis of long-chain nitrosamides, a high-temperature capillary column with a non-polar or semi-polar stationary phase is typically employed. The mass spectrometer provides sensitive detection and structural information based on the fragmentation pattern of the molecule upon electron ionization. Common fragmentation pathways for nitrosamines include the loss of the nitroso group (•NO) and alpha-cleavage of the amine substituents. nih.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of Long-Chain Nitrosamides

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temperature | 280 °C |

| Oven Program | Initial 150 °C, hold for 1 min, ramp at 15 °C/min to 320 °C, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile Analytes

For non-volatile compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique separates analytes in a liquid mobile phase based on their affinity for a stationary phase packed in a column. The subsequent detection by tandem mass spectrometry (MS/MS) offers exceptional sensitivity and selectivity.

Reversed-phase chromatography, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase, is well-suited for separating long-chain alkyl compounds. A gradient elution, where the organic content of the mobile phase is increased over time, is typically necessary to elute the highly retained this compound. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for such molecules. sciex.comshimadzu.com

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| LC Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (1:1) |

| Gradient | 50% B to 100% B over 15 min, hold for 5 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Precursor Ion (e.g., [M+H]+) → Product Ions |

Hyphenated Techniques for Complex Mixture Analysis

For exceedingly complex samples, hyphenated techniques that couple two or more separation or detection methods can provide enhanced resolution and identification capabilities. An example is two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry. In this approach, the sample is subjected to two different liquid chromatography separation mechanisms, significantly increasing the peak capacity and allowing for the separation of co-eluting compounds. This can be particularly useful for isolating this compound from a matrix containing other structurally similar long-chain compounds. nih.gov

Advanced Spectroscopic Characterization

Following chromatographic separation, advanced spectroscopic techniques are employed for the unambiguous confirmation of the molecular structure of this compound.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of an unknown compound by comparing the measured mass to the theoretical masses of possible chemical formulas. For this compound (C₁₇H₃₆N₂O), HRMS can definitively confirm its elemental formula, distinguishing it from other isobaric species that may have the same nominal mass but different elemental compositions. wikipedia.org

Table 3: Theoretical Masses for HRMS Confirmation of this compound (C₁₇H₃₆N₂O)

| Ion | Theoretical Monoisotopic Mass (Da) |

|---|---|

| [M+H]⁺ | 285.29004 |

| [M+Na]⁺ | 307.27198 |

| [M+K]⁺ | 323.24592 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. Beyond simple ¹H and ¹³C NMR spectra, advanced two-dimensional (2D) NMR experiments are crucial for piecing together the molecular structure of this compound.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons within the hexadecyl chain. The characteristic coupling patterns of the methylene (B1212753) (-CH₂-) groups can be traced along the entire alkyl chain. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is used to assign the carbon signals of the hexadecyl chain and the N-methyl group based on the chemical shifts of their attached protons. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is a key experiment for establishing the connectivity of different structural fragments. For this compound, HMBC would show correlations between the protons of the N-methyl group and the carbonyl carbon of the amide, as well as between the protons of the first methylene group of the hexadecyl chain and the amide nitrogen (indirectly) and carbonyl carbon. researchgate.net

By combining the information from these advanced NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Infrared and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation of this compound by identifying its key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The most prominent features arise from the N-nitroso group, the amide carbonyl group, and the long hexadecyl alkyl chain.

The N-nitroso (N-N=O) group typically exhibits a strong stretching vibration in the region of 1430-1530 cm⁻¹. The exact position of this band can be influenced by the molecular structure and the physical state of the sample. The amide carbonyl (C=O) stretch is another strong, characteristic absorption, generally appearing in the range of 1630-1680 cm⁻¹. The long hexadecyl chain will produce significant C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-N=O (N-Nitroso) | N=O Stretch | 1430 - 1530 | Strong |

| C=O (Amide) | C=O Stretch | 1630 - 1680 | Strong |

| C-H (Alkyl Chain) | Stretch | 2850 - 2960 | Strong |

| C-H (Alkyl Chain) | Bend (Scissoring) | ~1465 | Medium |

| C-H (Alkyl Chain) | Bend (Rocking) | ~720 | Medium |

| C-N (Amide) | Stretch | 1200 - 1300 | Medium-Strong |

UV-Vis Spectroscopy: N-nitroso compounds are known to exhibit characteristic absorptions in the UV-Vis region. These absorptions are typically due to n → π* and π → π* electronic transitions within the N-N=O chromophore. This compound would be expected to show a weak absorption band in the near-UV region, around 330-370 nm, which is characteristic of the n → π* transition of the N-nitroso group. A more intense absorption, corresponding to the π → π* transition, is expected to appear at shorter wavelengths, typically in the 230-250 nm range. The exact wavelengths and molar absorptivities would need to be determined experimentally.

Method Development and Validation for Trace Analysis

The development and validation of analytical methods are critical for ensuring the reliability and accuracy of data, especially when dealing with trace concentrations of this compound in environmental samples.

Sample Preparation and Extraction Techniques for Environmental Matrices

The primary challenge in analyzing this compound in environmental matrices such as soil and water is its low concentration and the presence of interfering substances. Therefore, effective sample preparation and extraction are paramount.

For aqueous samples, solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of N-nitrosamines. Various sorbents can be employed, with the choice depending on the polarity of the target analyte and the matrix composition. For a long-chain, relatively nonpolar compound like this compound, a C18 or similar reversed-phase sorbent would be suitable.

In the case of solid matrices like soil and sediment, the extraction process is more complex. Pressurized liquid extraction (PLE) or Soxhlet extraction with an appropriate organic solvent, such as dichloromethane (B109758) or a mixture of acetone (B3395972) and hexane, can be employed to efficiently extract the analyte from the solid matrix. Following extraction, a cleanup step, often involving column chromatography with silica (B1680970) gel or Florisil, is necessary to remove co-extracted interferences.

Interactive Data Table: Sample Preparation and Extraction Techniques for N-Nitroso Compounds in Environmental Matrices

| Matrix | Technique | Sorbent/Solvent | Typical Recovery (%) | Key Considerations |

| Water | Solid-Phase Extraction (SPE) | C18, Activated Carbon | 80 - 110 | pH adjustment may be necessary to optimize recovery. |

| Soil/Sediment | Pressurized Liquid Extraction (PLE) | Dichloromethane/Acetone | 70 - 100 | Requires subsequent cleanup to remove matrix interferences. |

| Water | Liquid-Liquid Extraction (LLE) | Dichloromethane | 75 - 95 | Can be labor-intensive and may form emulsions. |

| Soil/Sediment | Soxhlet Extraction | Hexane/Acetone | 60 - 90 | Time-consuming but effective for exhaustive extraction. |

Quantification Methodologies and Calibration Strategies

The quantification of this compound at trace levels is typically achieved using chromatographic techniques coupled with sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile N-nitroso compounds. Due to the long alkyl chain, this compound may require derivatization to improve its thermal stability and volatility for GC analysis. However, with modern GC columns and injection techniques, direct analysis may be possible. The mass spectrometer provides high selectivity and allows for confident identification based on the mass spectrum of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is often the preferred method for the analysis of less volatile and thermally labile N-nitroso compounds. sepscience.comlcms.cz Reversed-phase liquid chromatography with a C18 column is commonly used for separation. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used as the ionization source. LC-MS/MS offers excellent sensitivity and selectivity, allowing for detection at the nanogram-per-liter (ng/L) or even lower levels.

Calibration Strategies: To ensure accurate quantification, appropriate calibration strategies must be employed. External calibration, using a series of standard solutions of known concentrations, is a common approach. However, to compensate for matrix effects and variations in extraction efficiency, the use of an internal standard is highly recommended. An isotopically labeled analogue of this compound would be an ideal internal standard, as it would behave similarly to the analyte during sample preparation and analysis.

Interactive Data Table: Chromatographic Conditions and Performance for N-Nitrosamine Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| GC-MS | DB-5ms (30m x 0.25mm) | Helium | Mass Spectrometer | 0.1 - 1 µg/L | 0.3 - 3 µg/L |

| LC-MS/MS | C18 (100mm x 2.1mm) | Acetonitrile/Water with Formic Acid | Triple Quadrupole MS | 0.5 - 10 ng/L | 1.5 - 30 ng/L |

Quality Control and Quality Assurance in Analytical Measurements

A robust quality assurance/quality control (QA/QC) program is essential for generating legally defensible data of known quality in trace analysis. nist.govepa.gov This program should encompass all stages of the analytical process, from sample collection to data reporting.

Key QA/QC measures include:

Method Blanks: Analyzing a sample of a clean matrix (e.g., reagent water or clean sand) through the entire analytical procedure to check for contamination.

Matrix Spikes: Adding a known amount of the analyte to a real sample to assess the accuracy of the method in that specific matrix.

Laboratory Control Samples (LCS): Analyzing a well-characterized, clean matrix spiked with a known concentration of the analyte to monitor the performance of the analytical method.

Duplicate Samples: Analyzing a second aliquot of a sample to assess the precision of the method.

Certified Reference Materials (CRMs): Analyzing a material with a certified concentration of the analyte to provide an independent assessment of accuracy.

Standard Operating Procedures (SOPs): Following documented procedures for all aspects of the analysis to ensure consistency.

Analyst Training and Proficiency: Ensuring that all analysts are properly trained and their proficiency is regularly demonstrated.

Interactive Data Table: Key Quality Control Measures in Trace Analysis

| QC Sample Type | Purpose | Frequency | Acceptance Criteria |

| Method Blank | Assess laboratory contamination | One per batch of 20 samples | Below the Limit of Detection |

| Matrix Spike | Evaluate method accuracy in a specific matrix | One per batch of 20 samples | 70-130% recovery (typical) |

| Laboratory Control Sample | Monitor method performance | One per batch of 20 samples | 80-120% recovery (typical) |

| Duplicate Sample | Assess method precision | One per batch of 20 samples | <20% Relative Percent Difference |

By implementing these advanced analytical methodologies and rigorous QA/QC procedures, reliable and accurate data on the presence and concentration of this compound in diverse chemical systems can be obtained.

Future Research Trajectories in N Hexadecyl N Methylnitrous Amide Chemistry and Environmental Science

Development of Novel and Sustainable Synthetic Pathways

Future research will likely prioritize the development of environmentally benign and efficient methods for synthesizing N-Hexadecyl-N-methylnitrous amide and related long-chain nitrosamides. Traditional nitrosation methods often involve harsh acidic conditions and the use of potentially hazardous nitrosating agents. Modern synthetic chemistry is moving towards more sustainable practices, focusing on atom economy, reduced waste, and the use of non-toxic reagents.

A promising direction is the use of tert-butyl nitrite (B80452) (TBN) as a nitrosating agent. rsc.orgacs.org Research has demonstrated that TBN can effectively nitrosate secondary amides under solvent-free, acid-free, and metal-free conditions, offering a greener alternative to conventional methods. rsc.orgresearchgate.net This approach has shown broad substrate scope and provides excellent yields, making it an ideal starting point for optimization towards the synthesis of this compound. rsc.orgacs.org Future studies could explore adapting these mild conditions for long aliphatic chains, focusing on reaction kinetics, scalability, and purification procedures.

Table 1: Comparison of Synthetic Approaches for N-Nitrosamides

| Parameter | Traditional Nitrosation | tert-Butyl Nitrite (TBN) Method |

|---|---|---|

| Conditions | Often requires strong acid (e.g., HCl) | Solvent-free, acid-free, metal-free |

| Reagents | Sodium nitrite (NaNO₂) | tert-Butyl Nitrite (C₄H₉ONO) |

| Byproducts | Acidic waste, inorganic salts | tert-Butanol, minimal waste |

| Efficiency | Variable yields, potential side reactions | Generally high to excellent yields rsc.orgacs.org |

| Sustainability | Low | High |

Further research could also investigate flow chemistry systems for the synthesis, which can offer enhanced safety, control over reaction parameters, and potential for continuous manufacturing.

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches

A thorough understanding of the structure, stability, and reactivity of this compound is crucial for predicting its behavior and developing applications. Future research should leverage a combination of advanced spectroscopic techniques and computational modeling to elucidate its properties.

Unlike the more stable N-nitrosamines, N-nitrosamides are known to be relatively unstable compounds. usp.org Their thermal and photochemical decomposition pathways are of significant interest. Photolysis studies on other N-nitrosamides in acidic media have shown that the primary photochemical event is the fission of the nitrogen-nitrogen bond, a pathway distinct from their thermal decomposition which involves cleavage of the nitrogen-carbonyl bond. cdnsciencepub.com Similar investigations on this compound could reveal how the long alkyl chain influences its photochemical reactivity.

Advanced spectroscopic methods will be central to these studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and study conformational dynamics in solution. cdnsciencepub.com

Mass Spectrometry (MS): To analyze fragmentation patterns, which provide insights into the bond strengths within the molecule. The mass spectra of nitrosamides are often characterized by the rupture of the carbonyl-to-nitrogen bond. nih.gov

Infrared (IR) and UV-Visible Spectroscopy: To monitor reactions and study the electronic structure of the N-N=O chromophore. cdnsciencepub.compmda.go.jp

Computational chemistry, using methods like Density Functional Theory (DFT), can complement experimental data. ubc.ca Future computational studies on this compound could model its geometric structure, vibrational frequencies, and electronic transitions to predict its spectroscopic properties. ubc.ca Furthermore, modeling reaction pathways, such as thermal decomposition or photolysis, can provide detailed mechanistic insights that are difficult to obtain experimentally.

Exploration of Environmental Remediation Strategies for Nitrosamides

Given that many N-nitroso compounds are environmental contaminants of concern, investigating the environmental fate and potential remediation strategies for this compound is a critical area for future research. acs.orgnih.gov While more is known about the environmental behavior of volatile nitrosamines like N-nitrosodimethylamine (NDMA), the impact of long-chain, less volatile nitrosamides is poorly understood. epa.gov

Research should focus on two main areas: degradation and active remediation.

Degradation Pathways: Studies should investigate the abiotic and biotic degradation of this compound in soil and water. A key pathway for the environmental breakdown of nitrosamines is photolysis by sunlight. acs.orgepa.gov Future experiments could determine the quantum yield and degradation products of this compound upon exposure to environmentally relevant UV radiation.

Remediation Technologies: For concentrated wastes or contaminated sites, effective chemical destruction methods are needed. One proven method for decontaminating nitrosamide waste involves treatment with an aluminum:nickel alloy powder in an increasingly basic medium, which achieves a high destruction efficiency. nih.gov Future work could optimize this method for long-chain nitrosamides and explore other advanced oxidation processes (AOPs) or reductive technologies that have proven effective for other organic pollutants.

Table 2: Potential Remediation Strategies for Nitrosamide Contamination

| Strategy | Mechanism | Potential for this compound |

|---|---|---|

| UV Photolysis | Cleavage of the N-N bond by UV radiation epa.gov | High, given the known photosensitivity of the nitroso group epa.gov |

| Chemical Reduction | Destruction using agents like Al/Ni alloy powder in base nih.gov | High, proven effective for other nitrosamides nih.gov |

| Advanced Oxidation | Degradation by highly reactive species (e.g., hydroxyl radicals) | Moderate to High, needs investigation |

| Bioremediation | Microbial degradation | Low to Moderate, requires screening for capable microorganisms |

Potential Roles in Advanced Materials Science or Chemical Engineering (non-biological)

While much of the focus on N-nitroso compounds has been on their biological and environmental activity, their unique chemical properties suggest potential for non-biological applications. aquigenbio.com N-nitroso compounds have been investigated for their ability to form coordination complexes with transition metals, which could lead to the development of novel catalysts or sensors. aquigenbio.com

The this compound molecule combines a reactive N-nitroso functional group with a long, hydrophobic hexadecyl chain. This amphiphilic character could be exploited in materials science. Future research could explore its potential as:

A surface-active agent or precursor: The long alkyl chain could allow it to form monolayers or self-assembled structures on surfaces or at interfaces. The nitroso group could then be used as a reactive handle for further chemical modification or as a cleavable group triggered by a specific stimulus (e.g., light, heat).

A building block for polymers: The reactive nature of the nitrosamide group could be harnessed in polymerization reactions or for post-polymerization modification, introducing specific functionalities into a polymer backbone.

A controlled-release agent: The molecule could potentially encapsulate other chemical agents within a hydrophobic matrix, with the release triggered by the cleavage of the N-N bond, for example, through photolysis.

These applications are speculative and would require foundational research to demonstrate proof-of-concept.

Cross-Disciplinary Research at the Interface of Organic Chemistry and Environmental Analytical Science

Advancements in understanding and utilizing this compound will require a strong interplay between synthetic organic chemistry and environmental analytical science. The development of robust, sensitive, and selective analytical methods is paramount for studying its synthesis, reactivity, and environmental presence. acs.org

Future research in this cross-disciplinary area should focus on:

Developing Analytical Standards: The synthesis of high-purity this compound is a prerequisite for all analytical work, providing the necessary standard for method development and calibration.

Optimizing Detection Methods: Due to the expected low volatility and thermal instability of this large molecule, analytical techniques based on liquid chromatography-mass spectrometry (LC-MS) are likely to be more suitable than gas chromatography (GC)-based methods. ijpsjournal.com Developing sensitive LC-MS/MS methods will be crucial for detecting trace levels in complex matrices like soil or water. pmda.go.jpijpsjournal.com

Investigating Matrix Effects: Environmental samples are complex, and matrix components can interfere with the analysis. epa.gov Research will be needed to develop effective sample preparation and cleanup procedures, such as solid-phase extraction (SPE), to isolate this compound and enable accurate quantification. epa.gov

The collaboration between organic chemists, who can synthesize the target molecule and its potential degradation products, and analytical chemists, who can develop the methods to detect them, will be essential for making meaningful progress in understanding the complete lifecycle of this compound. acs.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-Hexadecyl-N-methylnitrous amide with high yield and purity?

- Methodological Answer : The synthesis typically involves reacting hexadecanoic acid with isopropylamine under controlled conditions. A dehydrating agent (e.g., EDC or DCC) is critical to facilitate amide bond formation. Key parameters include maintaining temperatures between 60–80°C, anhydrous solvent systems (e.g., dichloromethane or THF), and reaction times of 12–24 hours. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C16 reverse-phase column (e.g., Discovery® C16) with UV detection at 210–220 nm to assess purity. Mobile phases often combine acetonitrile and water with 0.1% trifluoroacetic acid for peak resolution .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize the compound (e.g., via silylation) to enhance volatility. Monitor for fragmentation patterns matching the molecular ion (e.g., m/z 351 for C22H45NO) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl3 confirm the hydrocarbon chain and amide functional groups. Look for characteristic shifts: ~2.1 ppm (N–CH3) and 1.2–1.4 ppm (C16 chain) .

Q. How can researchers standardize biological activity assays for this compound to ensure reproducibility?

- Methodological Answer : Use validated cell lines (e.g., HEK-293 for cytotoxicity) and standardized protocols for antimicrobial testing (e.g., MIC assays per CLSI guidelines). Include positive controls (e.g., ampicillin for bacteria) and normalize results to solvent-only controls. Pre-treat compounds with serum albumin to assess stability in physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in compound purity, assay conditions, or target specificity. Mitigate these by:

- Purity Validation : Quantify impurities via LC-MS and correlate with bioactivity trends .

- Dose-Response Analysis : Perform EC50/IC50 curves under standardized pH and temperature conditions to isolate concentration-dependent effects .

- Structural Analog Testing : Compare results with derivatives (e.g., varying alkyl chain lengths) to identify structure-activity relationships (SARs) .

Q. What advanced methodologies are effective for studying the interaction of this compound with proteins or lipid membranes?

- Methodological Answer :

- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Track backbone amide hydrogen exchange rates to map binding-induced conformational changes in proteins. Note limitations in detecting side-chain interactions .

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers or target proteins on sensor chips to quantify binding kinetics (ka, kd) in real time .

- Raman Spectroscopy : Analyze the amide I band (~1660 cm⁻¹) to probe conformational changes in proteins or lipid order parameters in membranes .

Q. How can computational modeling be integrated with experimental data to study the amphiphilic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model self-assembly into micelles or bilayers using force fields (e.g., CHARMM36). Compare critical micelle concentration (CMC) predictions with experimental data from pyrene fluorescence assays .

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (ΔfH°, ΔrG°) to predict solubility and stability. Validate with calorimetry or XRD .

Q. What experimental designs are recommended for evaluating this compound’s potential in drug delivery systems?

- Methodological Answer :

- Encapsulation Efficiency : Use dynamic light scattering (DLS) to measure nanoparticle size and zeta potential. Optimize lipid-to-amide ratios via Plackett-Burman experimental design .

- In Vitro Release Studies : Employ dialysis membranes under sink conditions. Monitor release kinetics using UV-Vis or fluorescence spectroscopy .

Data Analysis and Contradiction Resolution

Q. How should researchers address variability in thermodynamic data (e.g., solubility, enthalpy) for this compound?

- Methodological Answer :

- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±0.1°C in DSC measurements) and replicate experiments ≥3 times .

- Meta-Analysis : Compare datasets across literature using platforms like Chemotion or RADAR4Chem to identify outliers or methodological biases .

Q. What strategies can optimize the detection limits of this compound in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges and elute with methanol:water (70:30). Reduce matrix effects via protein precipitation with acetonitrile .

- Tandem Mass Spectrometry (MS/MS) : Employ MRM mode with transitions specific to the molecular ion (e.g., m/z 351 → 265) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.